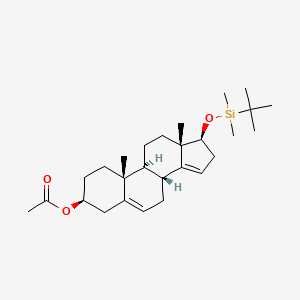
(4E, 8Z)-Sphingadienine-C18-1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E, 8Z)-Sphingadienine-C18-1-phosphate is a sphingolipid, a class of lipids that play crucial roles in cellular processes such as signal transduction and cell recognition. This compound is characterized by its unique structure, which includes a long-chain base with double bonds at the 4th and 8th positions in the E and Z configurations, respectively. Sphingolipids are essential components of cell membranes and are involved in various biological functions, including cell growth, differentiation, and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 8Z)-Sphingadienine-C18-1-phosphate typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid, such as palmitic acid.
Formation of Sphingoid Base: The fatty acid undergoes a series of reactions, including reduction and amination, to form the sphingoid base.
Introduction of Double Bonds: The double bonds at the 4th and 8th positions are introduced through selective dehydrogenation reactions.
Phosphorylation: The final step involves the phosphorylation of the sphingoid base to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
(4E, 8Z)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingadienine-C18-1-phosphate oxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming dihydrosphingadienine-C18-1-phosphate.
Substitution: The phosphate group can be substituted with other functional groups, such as sulfate or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide or acetic anhydride facilitate substitution reactions.
Major Products
Oxidation: Sphingadienine-C18-1-phosphate oxide.
Reduction: Dihydrosphingadienine-C18-1-phosphate.
Substitution: Sulfated or acetylated derivatives of sphingadienine-C18-1-phosphate.
Wissenschaftliche Forschungsanwendungen
(4E, 8Z)-Sphingadienine-C18-1-phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of skincare products due to its moisturizing properties.
Wirkmechanismus
The mechanism of action of (4E, 8Z)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors, which are involved in regulating cell growth and survival.
Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine-1-phosphate: Another sphingolipid with similar biological functions but different structural features.
Ceramide: A sphingolipid involved in cell signaling and apoptosis, lacking the double bonds present in (4E, 8Z)-Sphingadienine-C18-1-phosphate.
Dihydrosphingosine: A reduced form of sphingosine, differing in the absence of double bonds.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct biological properties and interactions compared to other sphingolipids .
Eigenschaften
Molekularformel |
C22H31BO3 |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]boronic acid |
InChI |
InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3 |
InChI-Schlüssel |
RMRCIVRUPYKICR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(C)(C)CCCCCC)OCC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



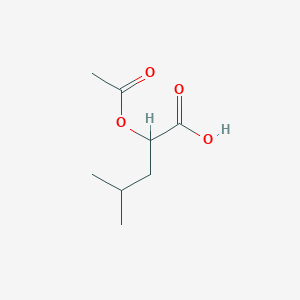

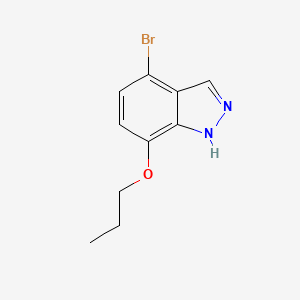
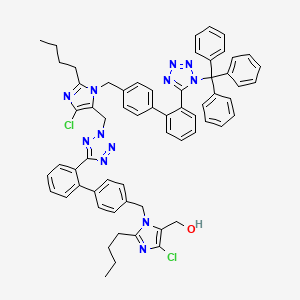
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
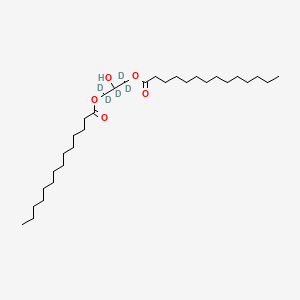
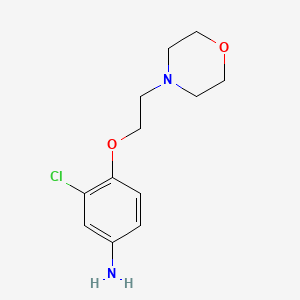


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)

